Quinazolin-1(2H)-ylmethanamine
Description
Properties
CAS No. |
62495-50-5 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2H-quinazolin-1-ylmethanamine |
InChI |
InChI=1S/C9H11N3/c10-6-12-7-11-5-8-3-1-2-4-9(8)12/h1-5H,6-7,10H2 |
InChI Key |
TYUWHOZZYQPWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=CC=C2N1CN |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Quinazolinone Synthesis : Begin with the Niementowski reaction, condensing anthranilic acid with formamide under microwave irradiation to yield 3,4-dihydro-4-oxoquinazoline (3a ).
-
Alkylation : React 3a with Boc-NH-CH2-Br in dry DMF using potassium tert-butoxide (KOt-Bu) as a base. Stir the mixture at room temperature for 15–30 minutes, followed by aqueous workup and column purification.
-
Deprotection : Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.
Optimization Insights
-
Base Selection : KOt-Bu outperforms weaker bases like NaHCO3, minimizing side reactions such as O-alkylation.
-
Solvent : Anhydrous DMF ensures solubility of both quinazolinone and the alkylating agent.
-
Yield : Preliminary trials with analogous alkylations report yields of 58–76%.
Nucleophilic Displacement on Halomethyl-Quinazolinone Derivatives
This method leverages halomethyl-quinazolinone intermediates, where a halogen substituent at the N1 position is displaced by ammonia or amines. The approach mirrors the nucleophilic substitution reactions employed in sulfonamide-functionalized quinazolinone synthesis.
Procedure
Challenges
-
Intermediate Stability : Chloromethyl-quinazolinones are prone to hydrolysis; thus, reactions must be conducted under anhydrous conditions.
-
Ammonia Concentration : Higher concentrations (≥25%) prevent dimerization and improve displacement efficiency.
Reductive Amination of Quinazolinone Ketones
Reductive amination offers a route to introduce aminomethyl groups via carbonyl intermediates. While quinazolinones typically lack ketone functionality at N1, this can be introduced through directed ortho-metalation or Friedel-Crafts acylation.
Procedure
Limitations
-
Regioselectivity : Friedel-Crafts acylation may yield mixtures of C2 and C6 ketones, necessitating chromatographic separation.
-
Yield : Reported reductive amination yields for similar scaffolds range from 45–62%.
Cyclization of Anthranilic Acid Derivatives with Aminomethyl Components
Modifying the classical Niementowski synthesis, this method incorporates aminomethyl groups during the cyclization step. Researchers have successfully synthesized 3-substituted quinazolinones via analogous strategies.
Procedure
Key Considerations
-
Reagent Ratios : A 1:2 molar ratio of anthranilic acid to glyoxylic acid ensures complete aminomethylation.
-
Microwave Assistance : Cyclization time can be reduced to 30 minutes using microwave irradiation at 150°C.
Copper-Catalyzed Coupling with Aminomethylamines
Building on copper-mediated cross-coupling methodologies, this approach adapts the imidoylative cyclocondensation reported by ACS researchers. By employing aminomethylamines as coupling partners, the N1 position can be functionalized.
Procedure
-
Isocyanobenzoate Preparation : Synthesize ethyl 2-isocyanobenzoate (1a ) from anthranilic acid via formylation and phosphorylation.
-
Coupling Reaction : React 1a with 2-aminoethylamine in the presence of Cu(OAc)2·H2O and Et3N under microwave irradiation (150°C, 20 minutes).
-
Cyclization : Acidic workup induces cyclization to form the quinazolinone core.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-1(2H)-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone derivatives back to quinazoline.
Substitution: The methanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
Anticancer Activity
Quinazolin-1(2H)-ylmethanamine derivatives have been extensively studied for their anticancer properties. Notable findings include:
- Inhibition of Cancer Cell Proliferation: Compounds derived from quinazoline have been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancers. For instance, a study demonstrated that specific derivatives exhibited IC50 values in the micromolar range against multiple tumor-derived cell lines, indicating potent antiproliferative activity .
- Mechanism of Action: The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with the colchicine binding site, which disrupts microtubule dynamics essential for cell division .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of quinazoline derivatives:
- Inflammation Inhibition: Certain compounds have been synthesized that exhibit significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent .
Antimicrobial Activity
This compound has also shown efficacy against various pathogens:
- Broad Spectrum Activity: Studies indicate that quinazoline derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .
Anticonvulsant Effects
Some quinazoline derivatives have been evaluated for their anticonvulsant activity:
- Potent Anticonvulsants: Certain compounds demonstrated significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .
Data Tables
Case Study 1: Anticancer Development
A series of quinazoline derivatives were synthesized based on gefitinib's structure and evaluated against pancreatic cancer cell lines (Miapaca2). The modifications led to enhanced antitumor activity compared to the parent compound, demonstrating the importance of structural optimization in drug design .
Case Study 2: Anti-inflammatory Screening
Research conducted by Bansal et al. synthesized a novel class of quinazoline derivatives that were screened for anti-inflammatory activity. One compound showed significant efficacy compared to indomethacin, highlighting the potential for developing new anti-inflammatory drugs from this scaffold .
Mechanism of Action
The mechanism of action of Quinazolin-1(2H)-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Structural Features
The table below compares Quinazolin-1(2H)-ylmethanamine with structurally related methanamine derivatives:
| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Key Structural Differences |
|---|---|---|---|---|
| This compound | Quinazoline (C8H6N2) | -CH2NH2 at position 1 | C9H10N3 | Bicyclic with two nitrogen atoms |
| Quinolin-2-ylmethanamine | Quinoline (C9H7N) | -CH2NH2 at position 2 | C10H10N2 | Monocyclic with one nitrogen atom |
| 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | Imidazole (C3H4N2) | -CH2NH2 at position 2; benzyl at N1 | C11H13N3 | Five-membered ring with two nitrogen atoms |
| [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine | Imidazole (C3H4N2) | -CH2NH2 at position 2; phenylethyl at N1 | C12H15N3 | Extended alkyl chain substituent |
Key Observations :
Physicochemical Properties
Key Observations :
- This compound’s higher TPSA (due to two nitrogens in the quinazoline core) may reduce cell permeability compared to quinoline derivatives .
Biological Activity
Quinazolin-1(2H)-ylmethanamine, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and case studies related to this compound, supported by data tables and research findings.
Overview of this compound
Quinazoline derivatives, including this compound, are known for their significant pharmacological potential. They exhibit a variety of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The structural modifications in these compounds often lead to enhanced bioactivity, making them valuable in drug design.
Biological Activities
1. Anticancer Activity
This compound and its analogues have demonstrated notable anticancer properties. A study highlighted the synthesis of quinazolinone derivatives that showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values ranged from 2.90 µM to 18.60 µM, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6 | HCT-116 | 2.90 - 6.40 |
| 10 | MDA-MB-231 | 0.36 - 40.90 |
| 13 | MCF-7 | 25.36% apoptosis induced |
2. Anti-inflammatory Properties
Research has shown that quinazoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. For instance, certain hybrids exhibited superior COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with IC50 values significantly lower than standard treatments .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. Studies indicate that these compounds can effectively combat various bacterial strains, including Mycobacterium tuberculosis. One study reported that specific derivatives displayed potent activity against multi-drug resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinazoline ring can enhance or diminish their pharmacological effects.
Key Findings:
- Substituents: Hydroxyl groups at the ortho position on phenyl rings significantly improve antioxidant and anticancer activities.
- Linkers: The introduction of linkers between quinazoline and other pharmacophores can enhance selectivity for specific biological targets.
Table 2: Structure-Activity Relationships
| Modification | Impact on Activity |
|---|---|
| Hydroxyl group | Increased antioxidant activity |
| Bulky substituents | Enhanced anticancer potency |
| Linker types | Improved selectivity for COX enzymes |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of quinazolinone derivatives bearing a triazole moiety, which were evaluated for their antiproliferative effects against multiple cancer cell lines. Notably, compound 13 showed significant cytotoxicity and induced apoptosis in HCT-116 cells through mechanisms involving Bcl-2 and p53 modulation .
Case Study 2: Antimicrobial Activity
Another investigation focused on the development of quinazoline benzoates as potential anti-tuberculosis agents. Several compounds demonstrated promising results against M. tuberculosis, with one compound exhibiting an IC50 value significantly lower than traditional treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Quinazolin-1(2H)-ylmethanamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with quinazoline derivatives. For example, and highlight the use of solvent selection (e.g., ethanol or DMF), catalysts (e.g., Fe₃O₄@SiO₂@-proline), and temperature control (80–120°C) to optimize yields. Key steps include cyclization of precursors (e.g., 2-aminobenzonitrile derivatives) followed by functionalization with methanamine groups. To improve yields:
- Use polar aprotic solvents to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.
- Purify via column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. How can physicochemical properties (e.g., solubility, logP) of this compound be experimentally determined?
- Methodological Answer :
- Solubility : Perform shake-flask assays in buffers (pH 1–12) or organic solvents, followed by UV-Vis quantification .
- logP : Use reversed-phase HPLC with a calibrated C18 column and reference standards .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315-H319-H335) .
- Work under fume hoods to avoid inhalation (P261-P305+P351+P338).
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and drug activity of this compound derivatives?
- Methodological Answer :
- Global Reactivity Parameters : Calculate electrophilicity index (ω), chemical potential (μ), and hardness (η) using Gaussian or ORCA software. and show strong correlations (R² > 0.9) between DFT-derived hardness (η) and experimental drug activity for benzoquinazolinones.
- Fukui Functions : Analyze nucleophilic/electrophilic sites via Hirshfeld charges. Substituents (e.g., -OH, -Cl) on the quinazoline ring significantly alter Fukui indices at N and O atoms, influencing binding affinity .
Q. How should researchers resolve contradictions between theoretical and experimental bioactivity data for this compound analogs?
- Methodological Answer :
- Validation : Cross-check computational models (e.g., AM1 vs. ab-initio methods) with in vitro assays (e.g., enzyme inhibition). notes AM1 semi-empirical methods may underperform for certain substituents (-NH₂, -CH₃).
- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and adjust basis sets (e.g., 6-31G** vs. cc-pVTZ) in DFT calculations .
Q. What strategies enhance the structural diversity of this compound for SAR studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
